methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
Brand Name: Vulcanchem
CAS No.: 922529-32-6
VCID: VC2368141
InChI: InChI=1S/C14H19NO3/c1-10-8-11(14(16)17-2)5-6-13(10)18-9-12-4-3-7-15-12/h5-6,8,12,15H,3-4,7,9H2,1-2H3/t12-/m0/s1
SMILES: CC1=C(C=CC(=C1)C(=O)OC)OCC2CCCN2
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol

methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate

CAS No.: 922529-32-6

Cat. No.: VC2368141

Molecular Formula: C14H19NO3

Molecular Weight: 249.3 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate - 922529-32-6

Specification

CAS No. 922529-32-6
Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
IUPAC Name methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
Standard InChI InChI=1S/C14H19NO3/c1-10-8-11(14(16)17-2)5-6-13(10)18-9-12-4-3-7-15-12/h5-6,8,12,15H,3-4,7,9H2,1-2H3/t12-/m0/s1
Standard InChI Key WRZGLTGHNRXOPU-LBPRGKRZSA-N
Isomeric SMILES CC1=C(C=CC(=C1)C(=O)OC)OC[C@@H]2CCCN2
SMILES CC1=C(C=CC(=C1)C(=O)OC)OCC2CCCN2
Canonical SMILES CC1=C(C=CC(=C1)C(=O)OC)OCC2CCCN2

Introduction

Chemical Identity and Basic Properties

Methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is identified by the CAS registry number 922529-32-6. It belongs to the class of substituted benzoate esters containing a pyrrolidine ring. The compound features a stereogenic center at the 2-position of the pyrrolidine ring with an S configuration, making it chirally distinct from its R-enantiomer counterpart.

The fundamental chemical properties of the compound are summarized in the following table:

PropertyValue
CAS Number922529-32-6
Molecular FormulaC₁₄H₁₉NO₃
Molecular Weight249.3 g/mol
IUPAC Namemethyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
Physical StateNot specified in available literature
Optical ActivityExpected to be optically active due to (2S) stereocenter

This compound is classified for research use only, prohibiting human or veterinary applications based on current regulatory guidelines.

Structural Features and Representation

Structural Components

Methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate contains several distinct structural elements:

  • A benzoate core with a methyl ester group

  • A methyl substituent at the 3-position of the aromatic ring

  • An ether linkage at the 4-position connecting to the pyrrolidine moiety

  • A chiral pyrrolidine ring with an S-configuration at the 2-position

The structure can be visualized as a benzoic acid methyl ester derivative with specific substitution patterns that give the molecule its unique three-dimensional arrangement.

Chemical Identifiers and Structural Notation

For precise identification in chemical databases and literature, the compound is represented through various standardized notations:

Identifier TypeRepresentation
Standard InChIInChI=1S/C14H19NO3/c1-10-8-11(14(16)17-2)5-6-13(10)18-9-12-4-3-7-15-12/h5-6,8,12,15H,3-4,7,9H2,1-2H3/t12-/m0/s1
Standard InChIKeyWRZGLTGHNRXOPU-LBPRGKRZSA-N
Isomeric SMILESCC1=C(C=CC(=C1)C(=O)OC)OC[C@@H]2CCCN2
Canonical SMILESCC1=C(C=CC(=C1)C(=O)OC)OCC2CCCN2
PubChem Compound ID16093606

These standardized representations facilitate unambiguous identification of the compound in chemical databases and ensure consistency in scientific communication.

Chemical Reactivity and Functional Group Analysis

Reactive Centers

Based on its structure, methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate contains several potential sites for chemical reactions:

  • The methyl ester group, susceptible to hydrolysis, transesterification, and reduction reactions

  • The aromatic ring, which may undergo electrophilic aromatic substitution reactions

  • The secondary amine of the pyrrolidine ring, capable of acting as a nucleophile or undergoing N-functionalization

  • The ether linkage, which provides stability but could be cleaved under strong acidic conditions

The presence of these diverse functional groups contributes to the compound's potential versatility in chemical transformations and applications.

Synthetic Approaches

Stereochemical Considerations

The (2S) configuration at the pyrrolidine ring introduces important stereochemical considerations during synthesis. Strategies to control this stereocenter might include:

  • Starting from commercially available (S)-proline derivatives

  • Employing chiral catalysts or auxiliaries

  • Stereoselective reduction of appropriate precursors

  • Chiral resolution techniques if racemic mixtures are initially obtained

The maintenance of stereochemical integrity throughout the synthetic process would be critical for applications requiring stereochemical purity.

Analytical Characterization

Spectroscopic Properties

The structural features of methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate would likely produce characteristic spectroscopic signatures that could be used for identification and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals for aromatic protons, methyl groups, methoxy protons, and the complex splitting patterns of the pyrrolidine ring

    • ¹³C NMR would reveal carbon environments including the carbonyl carbon, aromatic carbons, and aliphatic carbons

  • Infrared (IR) Spectroscopy:

    • Strong carbonyl absorption from the ester group (typically around 1700-1730 cm⁻¹)

    • C-O stretching bands from both the ester and ether functionalities

    • C-H stretching vibrations from aromatic and aliphatic regions

  • Mass Spectrometry:

    • Molecular ion peak at m/z 249 corresponding to the molecular weight

    • Characteristic fragmentation patterns including loss of methoxy group and cleavage of the ether linkage

Chromatographic Analysis

Given its structural features, methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate would likely be amenable to analysis by:

  • High-Performance Liquid Chromatography (HPLC), particularly useful for:

    • Purity assessment

    • Enantiomeric excess determination using chiral stationary phases

    • Quantitative analysis in reaction mixtures

  • Gas Chromatography (GC):

    • With appropriate derivatization if needed for volatility

    • Potentially coupled with mass spectrometry for structural confirmation

Future Research Directions

Several promising avenues for future research on methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate include:

  • Development of efficient and stereoselective synthetic routes

  • Investigation of structure-activity relationships by creating analog libraries

  • Exploration of potential applications in asymmetric catalysis

  • Evaluation of biological activities including enzyme inhibition studies

  • Assessment of physicochemical properties relevant to drug-like characteristics

  • Crystal structure determination to confirm absolute configuration and three-dimensional arrangement

Such research would significantly expand our understanding of this compound and potentially uncover valuable applications in chemistry, materials science, or medicine.

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